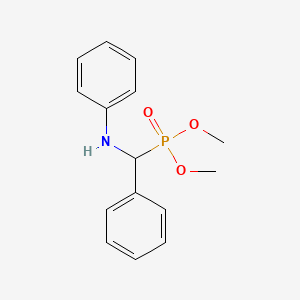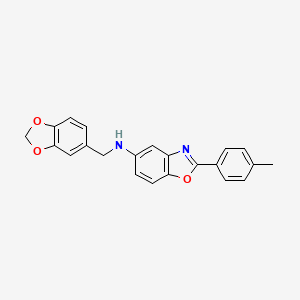![molecular formula C18H19N3 B15024599 6-Methyl-6-propyl-5,6-dihydrobenzimidazo[1,2-c]quinazoline CAS No. 66373-55-5](/img/structure/B15024599.png)
6-Methyl-6-propyl-5,6-dihydrobenzimidazo[1,2-c]quinazoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Methyl-6-propyl-5,6-dihydrobenzimidazo[1,2-c]quinazoline is a heterocyclic compound that belongs to the class of benzimidazoquinazolines. These compounds are characterized by a fused ring system consisting of a benzimidazole moiety and a quinazoline moiety. The presence of methyl and propyl substituents at the 6-position of the quinazoline ring adds to its unique chemical properties. This compound has garnered interest due to its potential biological activities and applications in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-6-propyl-5,6-dihydrobenzimidazo[1,2-c]quinazoline typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the condensation of 2-aminobenzimidazole with an aldehyde or ketone, followed by cyclization to form the quinazoline ring. The reaction conditions often include the use of acidic or basic catalysts, and the reaction may be carried out under reflux or microwave irradiation to enhance the yield and reduce reaction time .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction parameters such as temperature, pressure, and catalyst concentration can improve the efficiency and scalability of the process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the desired product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
6-Methyl-6-propyl-5,6-dihydrobenzimidazo[1,2-c]quinazoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinazoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzimidazole and quinazoline rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Quinazolinone derivatives.
Reduction: Dihydroquinazoline derivatives.
Substitution: Various substituted benzimidazoquinazolines depending on the reagents used.
Aplicaciones Científicas De Investigación
6-Methyl-6-propyl-5,6-dihydrobenzimidazo[1,2-c]quinazoline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial, antifungal, and anticancer activities.
Medicine: Explored as a potential therapeutic agent for central nervous system disorders due to its ability to penetrate the blood-brain barrier.
Industry: Utilized in the development of new materials with specific electronic and optical properties
Mecanismo De Acción
The mechanism of action of 6-Methyl-6-propyl-5,6-dihydrobenzimidazo[1,2-c]quinazoline involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in disease processes. The compound’s ability to penetrate cell membranes and interact with intracellular targets is crucial for its biological activity. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to understand its mechanism of action .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Methyl-6-propylbenzo[4,5]imidazo[1,2-c]quinazoline
- 6-Heptyl-5,6-dihydrobenzo[4,5]imidazo[1,2-c]quinazoline
- 5,6-Dimethylbenzimidazole
Uniqueness
6-Methyl-6-propyl-5,6-dihydrobenzimidazo[1,2-c]quinazoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic profiles, making it a valuable candidate for specific applications .
Propiedades
Número CAS |
66373-55-5 |
|---|---|
Fórmula molecular |
C18H19N3 |
Peso molecular |
277.4 g/mol |
Nombre IUPAC |
6-methyl-6-propyl-5H-benzimidazolo[1,2-c]quinazoline |
InChI |
InChI=1S/C18H19N3/c1-3-12-18(2)20-14-9-5-4-8-13(14)17-19-15-10-6-7-11-16(15)21(17)18/h4-11,20H,3,12H2,1-2H3 |
Clave InChI |
PVRHIOQTEXYCLW-UHFFFAOYSA-N |
SMILES canónico |
CCCC1(NC2=CC=CC=C2C3=NC4=CC=CC=C4N31)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Chloro-1-(3-ethoxy-4-hydroxyphenyl)-2-(4-methylbenzyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B15024528.png)
![7-(Tert-butyl)-2-(3-hydroxyphenyl)-1,2,5,6,7,8-hexahydro[1]benzothieno[2,3-D]pyrimidin-4-OL](/img/structure/B15024531.png)
![1-(3-Bromo-4-hydroxy-5-methoxyphenyl)-7-methyl-2-(4-methylbenzyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B15024535.png)

![2-[(E)-(8-hydroxyquinolin-5-yl)diazenyl]benzoic acid](/img/structure/B15024545.png)
![N-(2-bromo-4-methylphenyl)-6-(4-fluorophenyl)-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B15024548.png)
![ethyl 2-[1-(3-hydroxyphenyl)-6,7-dimethyl-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B15024555.png)
![6,7-Dimethyl-2-(5-methylpyridin-2-yl)-1-(3-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B15024562.png)

![4-(7-methyl-4,6,17-trioxo-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaen-2-yl)benzoic acid](/img/structure/B15024572.png)
![9-[3-methoxy-4-(3-methylbutoxy)phenyl]-6,6-dimethyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B15024573.png)
![2-{(E)-2-[5-(3-chloro-4-methylphenyl)furan-2-yl]ethenyl}quinolin-8-yl acetate](/img/structure/B15024583.png)
![2-[3-cyano-4-(methoxymethyl)-6-methyl-2-oxopyridin-1(2H)-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B15024607.png)
![N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-4-fluorobenzamide](/img/structure/B15024629.png)
